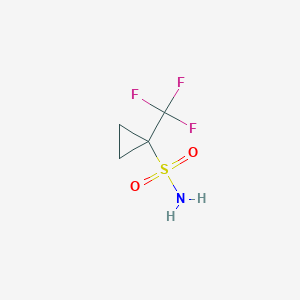
3,7-Dibenzyl-3,7-dihydro-6h-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dibenzyl-3H-purin-6(7H)-one is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids (DNA and RNA)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibenzyl-3H-purin-6(7H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Benzylation: The purine derivative undergoes benzylation, where benzyl groups are introduced at the 3 and 7 positions of the purine ring. This can be achieved using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).
Industrial Production Methods
Industrial production methods for 3,7-Dibenzyl-3H-purin-6(7H)-one would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dibenzyl-3H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where benzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted purine derivatives with different functional groups replacing the benzyl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 3,7-Dibenzyl-3H-purin-6(7H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interaction with DNA/RNA: Intercalating into nucleic acids and affecting their function.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethylxanthine:
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione:
Propriétés
Numéro CAS |
7026-45-1 |
|---|---|
Formule moléculaire |
C19H16N4O |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
3,7-dibenzylpurin-6-one |
InChI |
InChI=1S/C19H16N4O/c24-19-17-18(20-13-22(17)11-15-7-3-1-4-8-15)23(14-21-19)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
Clé InChI |
SSSGPYLAGTVRAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N=CN3CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isoxazolo[5,4-d]pyrimidin-4(5h)-one](/img/structure/B13096488.png)
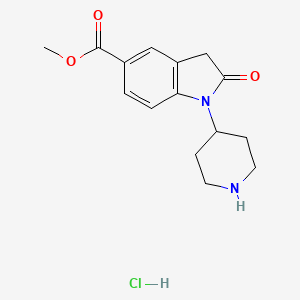

![9-(3-(9H-Carbazol-9-yl)phenyl)-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13096522.png)
![4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine](/img/structure/B13096528.png)
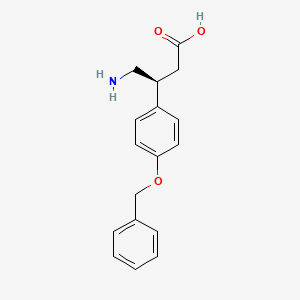
![5H-Thiopyrano[2,3-d]pyrimidine](/img/structure/B13096534.png)

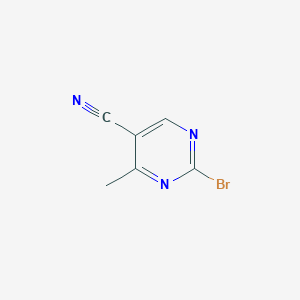
![Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate](/img/structure/B13096555.png)
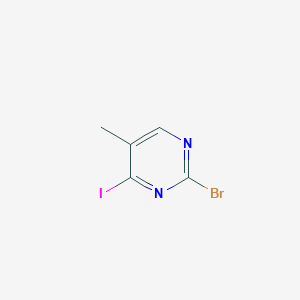
![2-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13096575.png)

